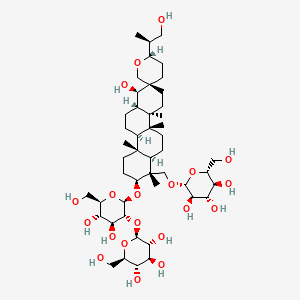

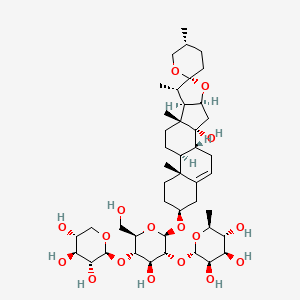

Hosenkoside A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hosenkoside A es un glucósido de baccharano bioactivo aislado de las semillas de Impatiens balsamina L. Este compuesto ha llamado la atención de forma significativa debido a sus posibles aplicaciones terapéuticas, particularmente en el campo de la oncología .

Aplicaciones Científicas De Investigación

Hosenkoside A has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying glycoside structures and their reactivity.

Industry: It is used in the development of new drugs and therapeutic agents.

Mecanismo De Acción

Hosenkoside A ejerce sus efectos principalmente a través de su interacción con las vías celulares implicadas en el crecimiento celular y la apoptosis. Se dirige a vías moleculares específicas, lo que conduce a la inhibición de la proliferación de células cancerosas y la inducción de la muerte celular programada .

Análisis Bioquímico

Biochemical Properties

It is known that Hosenkoside A interacts with various enzymes, proteins, and other biomolecules in the cell

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In particular, it has been found to have anti-hepatic fibrosis activity against A375 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves several interactions at the molecular level. It is known to bind with biomolecules and influence enzyme activity, leading to changes in gene expression . The specifics of these interactions are still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can have threshold effects and may cause toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specifics of these metabolic pathways and interactions are still being studied.

Transport and Distribution

It is believed to interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Hosenkoside A se suele aislar de las semillas secas de Impatiens balsamina L. El proceso de extracción implica varios pasos, que incluyen la extracción con disolvente, la separación cromatográfica y la purificación. El compuesto se identifica y caracteriza mediante métodos espectroscópicos como la resonancia magnética nuclear (RMN), la espectroscopia infrarroja (IR) y la espectrometría de masas de ionización por electrospray de alta resolución (HR-ESI-MS) .

Análisis De Reacciones Químicas

Hosenkoside A se somete a diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. .

4. Aplicaciones de la investigación científica

This compound tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las estructuras de los glucósidos y su reactividad.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos.

Comparación Con Compuestos Similares

Hosenkoside A forma parte de una serie de glucósidos de baccharano, entre los que se incluyen Hosenkoside B, Hosenkoside C, Hosenkoside F, Hosenkoside M, Hosenkoside K y Hosenkoside G . Estos compuestos comparten estructuras similares pero difieren en sus grupos funcionales específicos y sus actividades biológicas. This compound es único debido a sus potentes actividades anticancerígena y antifibrotica hepática .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O20/c1-22(16-49)24-8-13-48(21-62-24)15-14-46(4)23(40(48)61)6-7-29-44(2)11-10-30(45(3,28(44)9-12-47(29,46)5)20-63-41-37(59)34(56)31(53)25(17-50)64-41)67-43-39(36(58)33(55)27(19-52)66-43)68-42-38(60)35(57)32(54)26(18-51)65-42/h22-43,49-61H,6-21H2,1-5H3/t22-,23+,24-,25+,26+,27+,28+,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKFJOYCFLIWIA-MDQYKXRHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide](/img/new.no-structure.jpg)

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)

![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)

![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)